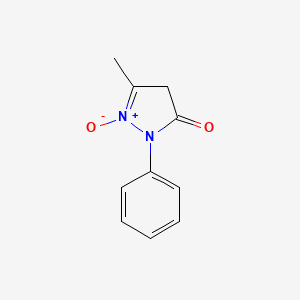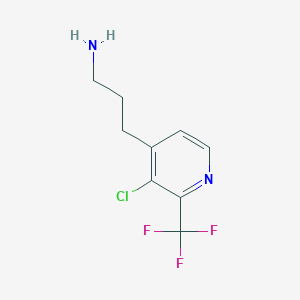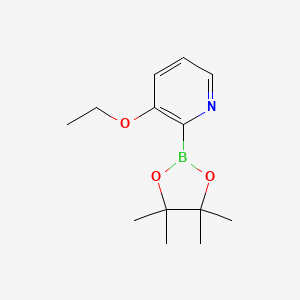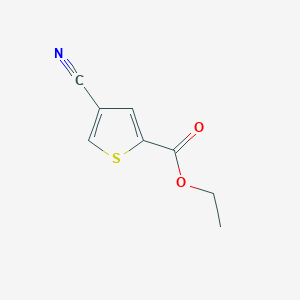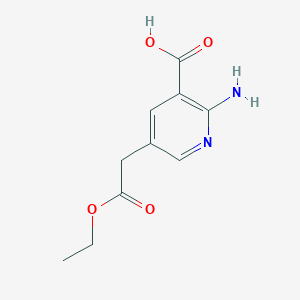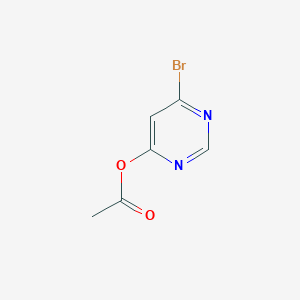![molecular formula C16H23Cl2N3O3 B14853761 4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride CAS No. 109882-26-0](/img/structure/B14853761.png)
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is related to bendamustine, a well-known chemotherapeutic agent used in the treatment of various cancers. The compound’s structure includes a benzimidazole ring, an active nitrogen mustard fragment, and a butanoic acid residue, making it a bifunctional alkylating agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride involves multiple steps. The process typically starts with the preparation of the benzimidazole ring, followed by the introduction of the chloroethyl and hydroxyethyl groups. The final step involves the addition of the butanoic acid residue. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization or chromatography to ensure it meets the required standards for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole compounds.
Aplicaciones Científicas De Investigación
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a research tool in cell biology.
Medicine: Investigated for its potential therapeutic applications, particularly in oncology, due to its structural similarity to bendamustine.
Industry: Utilized in the development of new pharmaceutical formulations and as a precursor in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride involves its ability to form covalent bonds with DNA, leading to cross-linking and strand breakage. This disrupts DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Bendamustine: A chemotherapeutic agent with a similar structure and mechanism of action.
Chlorambucil: Another alkylating agent used in cancer treatment.
Melphalan: A nitrogen mustard derivative with similar therapeutic applications.
Uniqueness
4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole ring and a butanoic acid residue differentiates it from other alkylating agents, potentially offering unique therapeutic benefits and applications in scientific research.
Propiedades
Número CAS |
109882-26-0 |
|---|---|
Fórmula molecular |
C16H23Cl2N3O3 |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H22ClN3O3.ClH/c1-19-14-6-5-12(20(8-7-17)9-10-21)11-13(14)18-15(19)3-2-4-16(22)23;/h5-6,11,21H,2-4,7-10H2,1H3,(H,22,23);1H |
Clave InChI |
CMDTXTTWIOBHQU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)N(CCO)CCCl)N=C1CCCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


